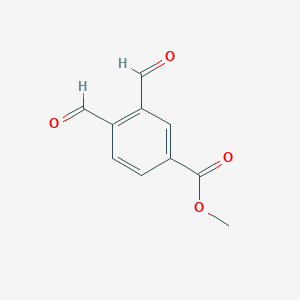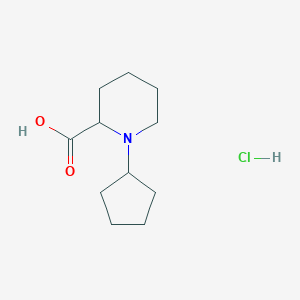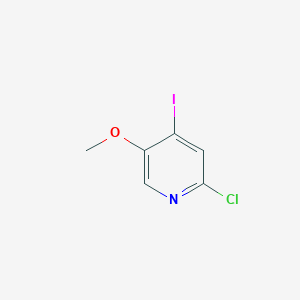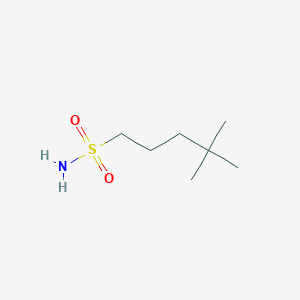
5,8-Dihydro-6H-quinolin-7-one hydrochloride
Overview
Description
5,8-Dihydro-6H-quinolin-7-one hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It has been used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones with anticancer activity .
Molecular Structure Analysis
The molecular formula of 5,8-Dihydro-6H-quinolin-7-one hydrochloride is C9H10ClNO . The InChI code is 1S/C9H9NO.ClH/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h1-2,5H,3-4,6H2;1H . The molecular weight is 183.64 .Physical And Chemical Properties Analysis
5,8-Dihydro-6H-quinolin-7-one hydrochloride is a white solid . The boiling point is not provided .Scientific Research Applications
Biochemistry: Fluorescent Probing
5,8-Dihydro-6H-quinolin-7-one hydrochloride: has been utilized as a biocompatible fluorescent probe for imaging intracellular structures . Its ability to visualize lipid droplets within cells makes it a valuable tool for studying cellular biochemistry, particularly in the context of metabolic diseases and cancer research.
Pharmacology: Synthesis of Anticancer Agents
In pharmacological research, this compound serves as an intermediate in the synthesis of molecules with potential anticancer properties . Its role in creating novel therapeutic agents underscores its importance in drug development and the fight against cancer.
Organic Synthesis: Catalyst Development
The compound is also significant in organic chemistry, where it’s used in the development of catalysts for organic transformations . These catalysts are crucial for synthesizing a wide range of organic compounds, highlighting the compound’s versatility in chemical synthesis.
Analytical Chemistry: Chromatographic Analysis
Analytical chemists employ 5,8-Dihydro-6H-quinolin-7-one hydrochloride in chromatographic methods to separate and analyze complex mixtures . Its properties can help in refining analytical techniques, which is essential for quality control and environmental monitoring.
Materials Science: Synthesis of Functional Materials
In materials science, this compound contributes to the synthesis of functional materials . These materials have diverse applications, including electronics, photonics, and as components in advanced composites.
Environmental Science: Environmental Monitoring
Lastly, 5,8-Dihydro-6H-quinolin-7-one hydrochloride finds application in environmental science. It can be used to develop sensors and assays for monitoring pollutants and ensuring environmental safety .
Safety and Hazards
properties
IUPAC Name |
6,8-dihydro-5H-quinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h1-2,5H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFILDWIPPAIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dihydro-6H-quinolin-7-one hydrochloride | |
CAS RN |
1965310-02-4 | |
| Record name | 7(6H)-Quinolinone, 5,8-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)



![{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B1433309.png)


![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)
![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1433319.png)



